PSI-697 PSI-697 PSI-697 has been used in trials studying the treatment of Scleritis.
Brand Name: Vulcanchem
CAS No.: 851546-61-7
VCID: VC0540547
InChI: InChI=1S/C21H18ClNO3/c22-14-8-5-12(6-9-14)11-17-20(24)18(21(25)26)16-10-7-13-3-1-2-4-15(13)19(16)23-17/h5-10,24H,1-4,11H2,(H,25,26)
SMILES: C1CCC2=C(C1)C=CC3=C(C(=C(N=C23)CC4=CC=C(C=C4)Cl)O)C(=O)O
Molecular Formula: C21H18ClNO3
Molecular Weight: 367.8 g/mol

PSI-697

CAS No.: 851546-61-7

Cat. No.: VC0540547

Molecular Formula: C21H18ClNO3

Molecular Weight: 367.8 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

PSI-697 - 851546-61-7

Specification

CAS No. 851546-61-7
Molecular Formula C21H18ClNO3
Molecular Weight 367.8 g/mol
IUPAC Name 2-[(4-chlorophenyl)methyl]-3-hydroxy-7,8,9,10-tetrahydrobenzo[h]quinoline-4-carboxylic acid
Standard InChI InChI=1S/C21H18ClNO3/c22-14-8-5-12(6-9-14)11-17-20(24)18(21(25)26)16-10-7-13-3-1-2-4-15(13)19(16)23-17/h5-10,24H,1-4,11H2,(H,25,26)
Standard InChI Key DIEPFYNZGUUVHD-UHFFFAOYSA-N
SMILES C1CCC2=C(C1)C=CC3=C(C(=C(N=C23)CC4=CC=C(C=C4)Cl)O)C(=O)O
Canonical SMILES C1CCC2=C(C1)C=CC3=C(C(=C(N=C23)CC4=CC=C(C=C4)Cl)O)C(=O)O
Appearance Solid powder

Introduction

Chemical and Structural Profile of PSI-697

Molecular Characteristics

PSI-697 (IUPAC name: 2-(4-chlorobenzyl)-3-hydroxy-7,8,9,10-tetrahydrobenzo[h]quinoline-4-carboxylic acid) is an achiral small molecule with no defined stereocenters or E/Z isomerism . Its planar quinoline scaffold facilitates interactions with the lectin domain of P-selectin, while the 4-chlorobenzyl and carboxylic acid groups enhance binding affinity . Key physicochemical properties include:

PropertyValue
Molecular FormulaC21H18ClNO3\text{C}_{21}\text{H}_{18}\text{ClNO}_{3}
Molecular Weight367.83 g/mol
SMILESO=C(C1=C(O)C(CC2=CC=C(Cl)C=C2)=NC3=C(CCCC4)C4=CC=C13)O
InChI KeyDIEPFYNZGUUVHD-UHFFFAOYSA-N

The compound’s low aqueous solubility and moderate oral bioavailability (30–50% in rats) necessitated formulation optimization for clinical use .

Pharmacological Mechanisms and Target Engagement

P-Selectin Inhibition

P-selectin, a cell adhesion molecule expressed on activated platelets and endothelial cells, mediates leukocyte rolling and platelet aggregation via PSGL-1 binding . PSI-697 competitively inhibits this interaction, as shown in Biacore assays where it reduced human P-selectin/PSGL-1 binding by 50% at 50–125 µM . In rat cremaster venules, oral PSI-697 (50 mg/kg) decreased leukocyte rolling by 39% (P<0.05P < 0.05), underscoring its anti-inflammatory effects .

Downstream Effects on Thrombosis

By blocking P-selectin, PSI-697 disrupts platelet-monocyte aggregate formation—a key driver of vascular inflammation. In a rat venous thrombosis model, 100 mg/kg PSI-697 reduced thrombus weight by 18% (P<0.05P < 0.05) without prolonging bleeding time, suggesting a favorable safety profile . Baboon studies further revealed that 30 mg/kg PSI-697 enhanced thrombus resolution by 80% compared to controls (P<0.01P < 0.01) and elevated plasma D-dimer levels, indicating fibrinolytic activation .

Preclinical Efficacy in Disease Models

Venous Thrombosis

In a baboon iliac vein occlusion model, six-day PSI-697 treatment (30 mg/kg/day) restored 80% of vein lumen patency, outperforming low-molecular-weight heparin (LMWH) . Magnetic resonance venography (MRV) confirmed reduced vein wall inflammation, with no anticoagulant activity detected . Similarly, in rats with carotid artery injury, PSI-697 (15–30 mg/kg) decreased intima/media ratios by 25.7–40.2% (P<0.05P < 0.05), highlighting antirestenotic potential .

Anti-Inflammatory Effects

PSI-697’s impact on inflammation was evident in a rat stenosis model, where it reduced venous wall neutrophil infiltration by 50% (P<0.05P < 0.05) . These findings align with its ability to suppress interleukin-6 (IL-6) and C-reactive protein (CRP) levels in thrombosed vessels .

Clinical Trial Outcomes and Limitations

Phase I Human Study

A double-blind, placebo-controlled crossover trial evaluated PSI-697 (600 mg) in healthy smokers . Despite achieving plasma concentrations of 1,906 ng/mL at 4 hours, PSI-697 failed to inhibit thrombin receptor-activating peptide (TRAP)-induced platelet-monocyte aggregates (P>0.05P > 0.05) . In contrast, the P-selectin-blocking antibody CLB-Thromb6 suppressed aggregates by 90% (P<0.001P < 0.001), suggesting insufficient target engagement by PSI-697 at the tested dose .

Pharmacokinetic Challenges

PSI-697’s short half-life (1.2 hours in rats) and rapid clearance limited sustained P-selectin inhibition . In humans, plasma levels plummeted to 83 ng/mL by 24 hours—well below the IC50_{50}—explaining the lack of efficacy .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator